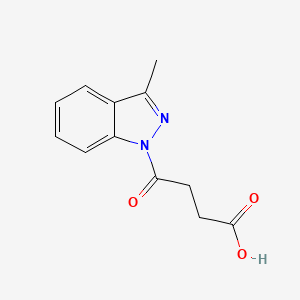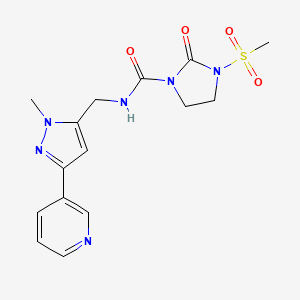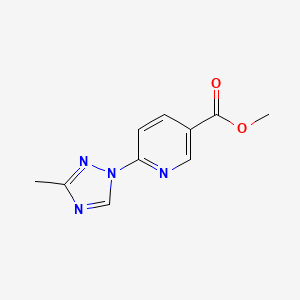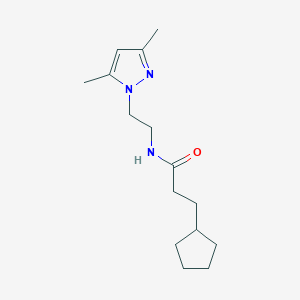
1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylharnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea, also known as HDMP-28, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s and has been used for scientific research purposes since then. The compound is structurally similar to other cathinones such as methcathinone and mephedrone, which are known to have stimulant effects on the central nervous system.
Wirkmechanismus
1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system and the release of certain hormones such as adrenaline and noradrenaline.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea include increased heart rate, blood pressure, and body temperature. It also causes an increase in the release of dopamine and norepinephrine, which can lead to feelings of euphoria and increased energy levels. However, prolonged use of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea can lead to negative effects such as anxiety, paranoia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea in lab experiments include its ability to stimulate the central nervous system and increase the release of neurotransmitters such as dopamine and norepinephrine. This makes it useful for studying the effects of these neurotransmitters on the brain and behavior. However, the limitations of using 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea include its potential for abuse and addiction, which can make it difficult to control in lab settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Another area of research is the development of new cathinone derivatives with improved therapeutic properties and reduced potential for abuse and addiction. Additionally, further studies are needed to fully understand the long-term effects of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea on the brain and behavior.
Synthesemethoden
The synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea involves a multi-step process that begins with the reaction between 4,4-dimethylpentan-2-one and hydroxylamine hydrochloride to form 4,4-dimethylpentan-2-one oxime. This is followed by the reaction between the oxime and phenethylamine to form the intermediate product 1-(4,4-dimethylpentan-2-one) -3-phenethylurea. The final step involves the reduction of the intermediate product with sodium borohydride to form 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea.
Wissenschaftliche Forschungsanwendungen
- Forschung: Forscher haben die antioxidativen Eigenschaften von HDMP-28 und seinen Derivaten untersucht. Die Einführung von Schutzgruppen an den freien Hydroxylgruppen von DDMP beeinflusst seine Reduktionsfähigkeit. Insbesondere die Hydroxylgruppe an der Olefinposition beeinflusst die antioxidative Aktivität von HDMP-28 deutlich, was darauf hindeutet, dass die instabile Enolstruktur in der Verbindung eine Schlüsselrolle spielt .
Antioxidative Eigenschaften
Eigenschaften
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)14(19)10-12-18-15(20)17-11-9-13-7-5-4-6-8-13/h4-8,14,19H,9-12H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZECWYYZBSSTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NCCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2444111.png)
![Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate](/img/structure/B2444112.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2444119.png)






![2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B2444129.png)


